molecular formula C16H21NO3 B1345255 Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate CAS No. 952183-52-7

Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1345255
CAS No.: 952183-52-7
M. Wt: 275.34 g/mol
InChI Key: GTNFRKNOWTVLQQ-UHFFFAOYSA-N
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Description

Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 2-isopropyl-4-oxopiperidine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, particularly at the carbon adjacent to the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its isopropyl and benzyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

benzyl 4-oxo-2-propan-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12(2)15-10-14(18)8-9-17(15)16(19)20-11-13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNFRKNOWTVLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640013
Record name Benzyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-52-7
Record name Phenylmethyl 2-(1-methylethyl)-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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